An In-depth Technical Guide to 1,3-Benzenedisulfonyl Difluoride (CAS 7552-55-8)
An In-depth Technical Guide to 1,3-Benzenedisulfonyl Difluoride (CAS 7552-55-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzenedisulfonyl difluoride (BDSF), CAS 7552-55-8, has emerged as a powerful and versatile reagent in modern organic synthesis, most notably within the realm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique combination of stability and reactivity has positioned it as a key tool for the construction of complex molecular architectures, particularly in the development of novel therapeutics and chemical probes. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of BDSF, with a focus on providing actionable insights and detailed protocols for laboratory professionals. We will delve into the mechanistic underpinnings of its reactivity and explore its role as a bifunctional linker and a key reagent in deoxyazidation reactions, highlighting its significance in drug discovery and covalent inhibitor design.
Introduction and Core Properties
1,3-Benzenedisulfonyl difluoride is a crystalline solid at room temperature, characterized by the presence of two sulfonyl fluoride moieties attached to a benzene ring at the meta positions. This structural arrangement confers upon the molecule a unique reactivity profile, making it an invaluable electrophile in a variety of chemical transformations.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of a reagent is paramount for its effective use and characterization in a research setting. Below is a summary of the key properties of 1,3-Benzenedisulfonyl difluoride.
| Property | Value | Source(s) |
| CAS Number | 7552-55-8 | [1][2][3] |
| Molecular Formula | C₆H₄F₂O₄S₂ | [1][2][3] |
| Molecular Weight | 242.22 g/mol | [1][2][3] |
| Appearance | Solid | [1][2][3] |
| Melting Point | 37-42 °C | [1][2][3] |
| InChI | 1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H | [1][2] |
| SMILES | FS(=O)(=O)c1cccc(c1)S(=O)(=O)F | [1][2] |
Synthesis and Handling
The synthesis of 1,3-benzenedisulfonyl difluoride is most commonly achieved through the fluorination of its corresponding dichloride precursor, 1,3-benzenedisulfonyl dichloride.
Synthesis of 1,3-Benzenedisulfonyl Dichloride
The precursor, 1,3-benzenedisulfonyl dichloride, can be synthesized via the chlorosulfonation of benzene or through the chlorination of sodium 1,3-benzenedisulfonate. The latter is a common laboratory preparation.[4]
Fluorination of 1,3-Benzenedisulfonyl Dichloride
While a specific, detailed protocol for the synthesis of 1,3-benzenedisulfonyl difluoride is not extensively documented, a general and effective method for the conversion of sulfonyl chlorides to sulfonyl fluorides involves a halide exchange reaction using a fluoride source such as potassium fluoride (KF).
Conceptual Protocol: Synthesis of 1,3-Benzenedisulfonyl Difluoride
This protocol is based on established methods for the fluorination of sulfonyl chlorides and should be optimized for specific laboratory conditions.
Materials:
-
1,3-Benzenedisulfonyl dichloride
-
Potassium fluoride (spray-dried, anhydrous)
-
Acetonitrile (anhydrous)
-
Phase-transfer catalyst (e.g., 18-crown-6) - Optional but recommended
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-benzenedisulfonyl dichloride.
-
Add an excess of anhydrous potassium fluoride (typically 2-4 equivalents per sulfonyl chloride group).
-
If used, add a catalytic amount of a phase-transfer catalyst (e.g., 0.1 equivalents of 18-crown-6).
-
Add anhydrous acetonitrile to the flask to form a stirrable suspension.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the excess potassium fluoride and any precipitated potassium chloride.
-
Wash the filter cake with a small amount of anhydrous acetonitrile.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 1,3-benzenedisulfonyl difluoride.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Sulfonyl halides are sensitive to moisture and will hydrolyze. Therefore, the use of anhydrous reagents and an inert atmosphere is crucial to prevent the formation of the corresponding sulfonic acid.[5]
-
Excess Potassium Fluoride: An excess of the fluorinating agent is used to drive the equilibrium of the halide exchange reaction towards the formation of the desired sulfonyl fluoride.
-
Phase-Transfer Catalyst: The solubility of potassium fluoride in acetonitrile is low. A phase-transfer catalyst like 18-crown-6 can help to increase the concentration of fluoride ions in the organic phase, thereby accelerating the reaction rate.[6]
Safety and Handling
1,3-Benzenedisulfonyl difluoride is classified as a corrosive substance.[1][7] It is crucial to handle this reagent with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1][7]
-
Precautionary Statements: P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338.[1][7]
The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[3] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.
Reactivity and Mechanistic Insights
The synthetic utility of 1,3-benzenedisulfonyl difluoride stems from the unique properties of the sulfonyl fluoride group. It is a highly electrophilic moiety that is surprisingly stable, particularly to hydrolysis, when compared to other sulfonyl halides. This balance of stability and reactivity is a cornerstone of SuFEx chemistry.
The SuFEx "Click" Reaction
The Sulfur(VI) Fluoride Exchange (SuFEx) reaction is a set of near-perfect click chemistry reactions that involve the exchange of a sulfur-fluoride bond.[8] 1,3-Benzenedisulfonyl difluoride is a prime example of a SuFExable hub, capable of connecting with suitable nucleophiles to form robust S-N, S-O, or S-C bonds.
Reactivity with Nucleophiles
1,3-Benzenedisulfonyl difluoride reacts with a wide range of nucleophiles. The reactivity can be modulated by the nature of the nucleophile and the reaction conditions.
-
Alcohols: In the presence of a base, alcohols react with BDSF to form sulfonate esters. This reaction is a key step in the deoxyazidation protocol discussed in the applications section.
-
Amines: Primary and secondary amines readily react with sulfonyl fluorides to form stable sulfonamides.[9] This reaction is a powerful tool for creating diverse libraries of compounds for drug discovery.
-
Thiols: Thiols can react with sulfonyl fluorides, although the reaction may be more complex and dependent on the specific conditions.[10]
The bifunctional nature of BDSF allows for the sequential or simultaneous reaction of both sulfonyl fluoride groups, enabling the synthesis of polymers or the tethering of two different molecular entities.
Applications in Drug Discovery and Chemical Biology
The unique properties of 1,3-benzenedisulfonyl difluoride have led to its increasing use in drug discovery and chemical biology, primarily as a key reagent in SuFEx chemistry and as a linker for covalent inhibitors.
SuFEx-Driven Deoxyazidation of Alcohols
One of the most significant applications of BDSF is in the efficient conversion of alcohols to azides.[2][11][12] This transformation is highly valuable in drug discovery as the azide group is a versatile functional handle for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocol: Deoxyazidation of a Primary Alcohol [11]
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
Primary alcohol (1.0 equiv)
-
1,3-Benzenedisulfonyl difluoride (BDSF) (0.6 equiv)
-
Azidotrimethylsilane (TMSN₃) (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)
-
Acetonitrile (CH₃CN) (to make a 0.2 M solution of the alcohol)
Procedure:
-
To a magnetically stirred solution of the alcohol in acetonitrile, add 1,3-benzenedisulfonyl difluoride and azidotrimethylsilane at room temperature.
-
Add DBU dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired azide.
Self-Validating System and Mechanistic Rationale: The success of this reaction relies on a synergistic interaction between BDSF and TMSN₃.[11] The proposed mechanism involves an initial SuFEx reaction between the alcohol and BDSF to form a sulfonate ester intermediate. This is followed by an Sₙ2 displacement of the sulfonate by the azide anion, which is delivered by TMSN₃. The DBU acts as a base to facilitate the initial reaction of the alcohol. The formation of the highly stable Si-F bond in the byproduct (TMSF) provides a thermodynamic driving force for the reaction.
Bifunctional Linker and Covalent Inhibitor Design
The two sulfonyl fluoride groups on BDSF allow it to act as a bifunctional linker, connecting two molecular fragments. This property is particularly useful in fragment-based drug discovery and the design of chemical probes.
Furthermore, the sulfonyl fluoride moiety is an emerging "warhead" for the design of targeted covalent inhibitors.[13] It can form stable covalent bonds with nucleophilic amino acid residues (such as serine, threonine, tyrosine, and lysine) in a protein's binding pocket. The stability of the sulfonyl fluoride group to hydrolysis makes it an attractive alternative to more reactive electrophiles. BDSF can be incorporated into a ligand to create a bifunctional molecule that can bind to a target protein and then form a covalent bond, leading to prolonged and often irreversible inhibition.
Conclusion
1,3-Benzenedisulfonyl difluoride is a reagent of growing importance in modern organic synthesis, with a particularly strong impact on drug discovery and chemical biology. Its role as a stable, yet reactive, bifunctional electrophile in SuFEx click chemistry has enabled the development of novel and efficient synthetic methodologies. The ability to readily convert alcohols to azides and to act as a linker for covalent inhibitors underscores its value to medicinal chemists. As research in SuFEx and covalent drug design continues to expand, the applications of 1,3-benzenedisulfonyl difluoride are poised to grow, further solidifying its place as a key tool in the synthetic chemist's arsenal.
References
-
Vishwakarma, D. S., & Moses, J. E. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. Advanced Synthesis & Catalysis. [Link][11]
-
Moses, J. E., & Vishwakarma, D. S. (2024). Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation. ResearchGate. [Link][2][12]
-
PubMed. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library. [Link][13]
-
PubMed. Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6 and Bulky Diols: A Theoretical and Experimental Study. [Link][6]
-
King, J. F., & Gill, M. S. (1987). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 65(9), 2037-2044. [Link][9]
-
Nature Communications. A fluorine-thiol displacement reaction as a peptide stapling platform. [Link][10]
Sources
- 1. 1,3-Benzenedisulfonyl fluoride 95 7552-55-8 [sigmaaldrich.com]
- 2. Benzene‐1,3‐disulfonyl fluoride and Benzene‐1,3,5‐trisulfonyl fluoride: Low‐Cost, Stable, and Selective Reagents for SuFEx‐Driven Deoxyazidation - CSHL Scientific Digital Repository [repository.cshl.edu]
- 3. chemscene.com [chemscene.com]
- 4. Benzene-1,3-disulfonyl chloride – general description [georganics.sk]
- 5. fishersci.com [fishersci.com]
- 6. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 8. 1,3-Benzenedisulfonyl fluoride 95 7552-55-8 [sigmaaldrich.com]
- 9. scilit.com [scilit.com]
- 10. communities.springernature.com [communities.springernature.com]
- 11. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (Chlorosulfonyl)benzenesulfonyl Fluorides-Versatile Building Blocks for Combinatorial Chemistry: Design, Synthesis and Evaluation of a Covalent Inhibitor Library - PubMed [pubmed.ncbi.nlm.nih.gov]
